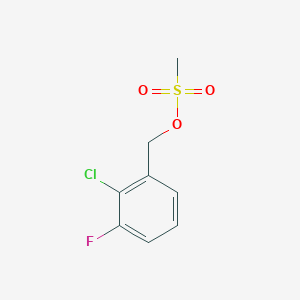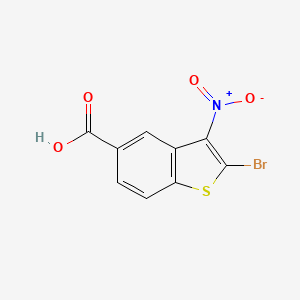
(2-Chloro-3-fluorophenyl)methyl methanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Chloro-3-fluorophenyl)methyl methanesulfonate is an organic compound with the molecular formula C8H8ClFO3S It is a derivative of benzyl methanesulfonate, where the benzyl group is substituted with chlorine and fluorine atoms at the 2 and 3 positions, respectively
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-3-fluorophenyl)methyl methanesulfonate typically involves the reaction of (2-Chloro-3-fluorophenyl)methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
(2-Chloro-3-fluorophenyl)methanol+Methanesulfonyl chloride→(2-Chloro-3-fluorophenyl)methyl methanesulfonate+Hydrochloric acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions such as temperature, pressure, and reactant concentrations.
化学反应分析
Types of Reactions
(2-Chloro-3-fluorophenyl)methyl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Reduction: The compound can be reduced to (2-Chloro-3-fluorophenyl)methanol using reducing agents such as lithium aluminum hydride.
Oxidation: Oxidation of the compound can yield (2-Chloro-3-fluorophenyl)formaldehyde.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether or tetrahydrofuran (THF) as the solvent.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products can include (2-Chloro-3-fluorophenyl)methyl amines, ethers, or thioethers.
Reduction: The major product is (2-Chloro-3-fluorophenyl)methanol.
Oxidation: The major product is (2-Chloro-3-fluorophenyl)formaldehyde.
科学研究应用
(2-Chloro-3-fluorophenyl)methyl methanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2-Chloro-3-fluorophenyl)methyl methanesulfonate involves its reactivity as an electrophile. The methanesulfonate group is a good leaving group, facilitating nucleophilic attack at the benzylic carbon. This reactivity is exploited in various synthetic transformations, where the compound acts as an intermediate or a reagent.
相似化合物的比较
Similar Compounds
- (2-Chlorophenyl)methyl methanesulfonate
- (3-Fluorophenyl)methyl methanesulfonate
- (2-Bromo-3-fluorophenyl)methyl methanesulfonate
Uniqueness
(2-Chloro-3-fluorophenyl)methyl methanesulfonate is unique due to the presence of both chlorine and fluorine substituents on the benzyl group. This combination of substituents imparts distinct electronic and steric properties, influencing the compound’s reactivity and selectivity in chemical reactions. The presence of both electron-withdrawing groups enhances the electrophilicity of the benzylic carbon, making it more reactive towards nucleophiles compared to its analogs.
属性
IUPAC Name |
(2-chloro-3-fluorophenyl)methyl methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO3S/c1-14(11,12)13-5-6-3-2-4-7(10)8(6)9/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCRKJASBWXFTTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC1=C(C(=CC=C1)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Tert-butyl 3-[methyl-[4-(trifluoromethylsulfonyloxy)pyrimidin-2-yl]amino]pyrrolidine-1-carboxylate](/img/structure/B2548450.png)

![(2Z)-2,3-dichloro-N-(6-methoxypyridin-3-yl)-3-[(4-methylphenyl)methanesulfonyl]prop-2-enamide](/img/structure/B2548452.png)

![4-[3-(2-Bromophenyl)propanoyl]-1-(1,3-thiazol-2-yl)piperazin-2-one](/img/structure/B2548455.png)

![N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B2548459.png)
![N-[4-(Aminomethyl)phenyl]-4-methylbenzamide](/img/structure/B2548460.png)


![N-[4-[1,3-benzodioxol-5-yl(thiophen-2-ylmethyl)sulfamoyl]phenyl]acetamide](/img/structure/B2548466.png)

![2-Cyano-3-[2-(phenoxymethyl)-1,3-thiazol-4-yl]prop-2-enamide](/img/structure/B2548468.png)

